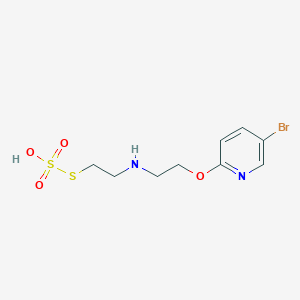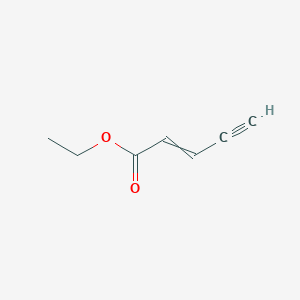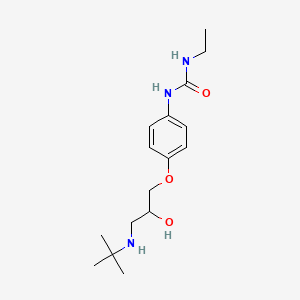
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N'-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxypropoxy group, and an ethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea typically involves multiple steps. One common method includes the reaction of 4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)aniline with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group may yield ketones, while nitration of the aromatic ring can produce nitro derivatives.
科学的研究の応用
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea exerts its effects involves interactions with specific molecular targets. The hydroxypropoxy group may interact with enzymes or receptors, altering their activity. The tert-butyl group can influence the compound’s hydrophobicity and its ability to cross cell membranes. The ethylurea moiety may participate in hydrogen bonding with biological molecules, affecting their function.
類似化合物との比較
Similar Compounds
- N-(4-(1,1-Dimethylethyl)phenyl)methyl-3-pyridine-1-oxide sulfonamide
- Acetamide, N-[4-(1,1-dimethylethyl)phenyl]-
Uniqueness
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
38649-69-3 |
|---|---|
分子式 |
C16H27N3O3 |
分子量 |
309.40 g/mol |
IUPAC名 |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-ethylurea |
InChI |
InChI=1S/C16H27N3O3/c1-5-17-15(21)19-12-6-8-14(9-7-12)22-11-13(20)10-18-16(2,3)4/h6-9,13,18,20H,5,10-11H2,1-4H3,(H2,17,19,21) |
InChIキー |
ZGESGEQWQQQWGH-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC=C(C=C1)OCC(CNC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


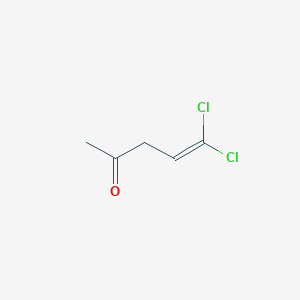

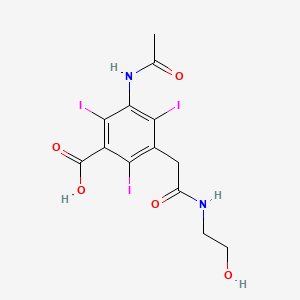

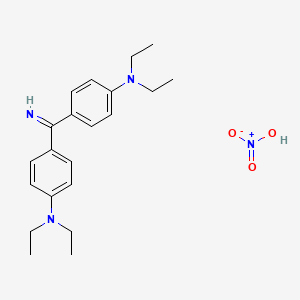
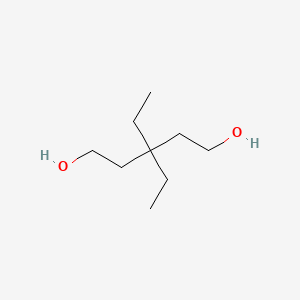
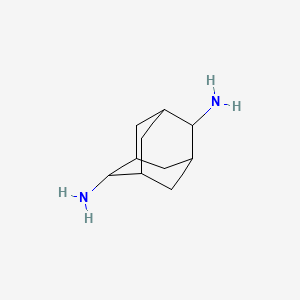


![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
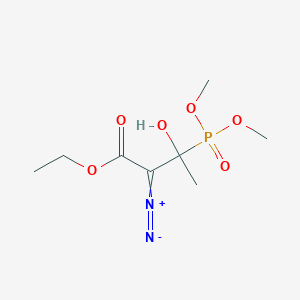
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
